molecular formula C22H23N7O2 B5503069 N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide

N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide

Cat. No. B5503069
M. Wt: 417.5 g/mol
InChI Key: BYVKERYTIMPQDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide and similar compounds involves multi-step chemical processes that include the formation of piperidine derivatives and the introduction of specific functional groups to achieve desired chemical structures. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity, demonstrating the importance of substituting the benzamide with a bulky moiety for increased activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity and interaction with biological targets. Molecular docking studies and structural analysis can provide insights into the compound's potential efficacy and selectivity towards specific receptors or enzymes. For instance, novel piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) were synthesized using a bis(benzofuran-enaminone) hybrid, highlighting the utility of structural modifications for achieving desired biological activities (Mekky et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide are influenced by its functional groups and overall molecular structure. Research on similar compounds shows that introducing specific substituents can significantly affect their reactivity and interaction with biological targets. For example, electrophilic amination of amino acids with N-Boc-oxaziridines was used for the efficient preparation of N-orthogonally diprotected hydrazino acids, demonstrating the importance of specific reactions in modifying chemical properties for desired outcomes (Hannachi et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are critical for the compound's application, especially in medicinal chemistry. These properties can be tailored through molecular design and synthesis modifications. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in K-604, a clinical candidate, led to a marked enhancement of aqueous solubility and a significant improvement of oral absorption, showcasing the impact of molecular design on physical properties (Shibuya et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group interactions, are fundamental for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The synthesis and evaluation of derivatives for specific activities, such as antiallergy or anti-tubercular agents, highlight the role of chemical properties in determining biological efficacy and potential therapeutic applications (Walsh et al., 1990).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Benzyl-piperidine derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds show significant potential as inhibitors of acetylcholinesterase, with implications for the development of treatments for conditions such as Alzheimer's disease. One particular derivative demonstrated an affinity significantly greater for AChE than for butyrylcholinesterase (BuChE), indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Antineoplastic Activity

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor designed for treating chronic myelogenous leukemia (CML), involves the transformation into various metabolites through processes such as N-demethylation and amide hydrolysis. This research highlights the importance of understanding the metabolic pathways of drug candidates for optimizing their efficacy and safety (Gong et al., 2010).

Anti-Tubercular Agents

Substituted-N-benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited significant activity, indicating their potential for further development as anti-tubercular agents. These findings underscore the versatility of benzamide derivatives in addressing various infectious diseases (Srinivasarao et al., 2020).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamides (IPAs), structurally related to benzamides, have been explored for their antimycobacterial activity. This research has identified potent scaffolds with considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in combating tuberculosis (Lv et al., 2017).

Antihistaminic Agents

Research into 2-(4-substituted-1-piperazinyl)benzimidazoles has revealed their potential as H1-antihistaminic agents. This class of compounds demonstrates significant antihistaminic activity, both in vitro and in vivo, suggesting their utility in the development of new treatments for allergic reactions (Iemura et al., 1986).

Future Directions

The future directions for this compound could involve further development and testing. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . Additionally, these compounds could be further evaluated for their efficacy against other strains of Mycobacterium tuberculosis.

properties

IUPAC Name

N-[2-oxo-2-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-21(16-24-22(31)17-6-2-1-3-7-17)29-14-12-28(13-15-29)20-10-9-19(26-27-20)25-18-8-4-5-11-23-18/h1-11H,12-16H2,(H,24,31)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVKERYTIMPQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethyl)benzamide

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